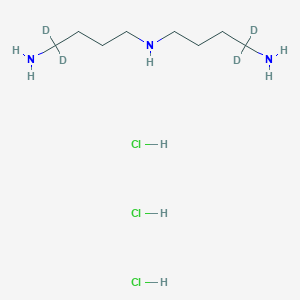
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is a deuterated analog of a polyamine compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride typically involves the deuteration of the corresponding non-deuterated polyamine. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents, as well as specific catalysts to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated materials. The process must ensure high purity and yield, often requiring rigorous purification steps such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: It can be reduced to form deuterated amines with lower oxidation states.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like deuterated hydrogen peroxide, and reducing agents such as deuterated lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are deuterated analogs of the original compound, which retain the deuterium atoms in their structure. These products can have different chemical and physical properties compared to their non-deuterated counterparts.
科学研究应用
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride has several scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of polyamine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, where deuterated compounds can exhibit different pharmacokinetics and metabolic stability.
Industry: Utilized in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.
作用机制
The mechanism of action of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved may include polyamine metabolism and related signaling cascades.
相似化合物的比较
Similar Compounds
1,4-Diaminobutane-d4 dihydrochloride: A deuterated analog of putrescine, used in similar applications.
Deuterated spermidine: Another polyamine with deuterium incorporation, used in metabolic studies and cancer research.
Uniqueness
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is unique due to its specific deuterium incorporation pattern, which can lead to distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications where deuterium effects are of interest.
属性
分子式 |
C8H24Cl3N3 |
|---|---|
分子量 |
272.7 g/mol |
IUPAC 名称 |
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H/i5D2,6D2;;; |
InChI 键 |
ASPPINREBNQPGP-IPRCPRARSA-N |
手性 SMILES |
[2H]C([2H])(CCCNCCCC([2H])([2H])N)N.Cl.Cl.Cl |
规范 SMILES |
C(CCNCCCCN)CN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)
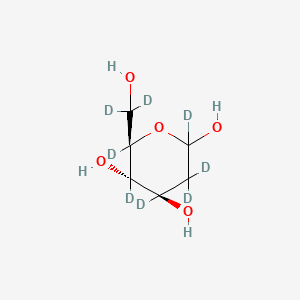
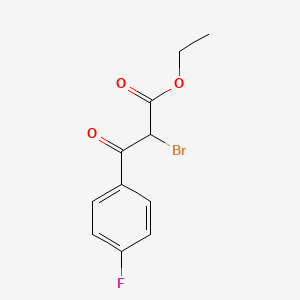
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
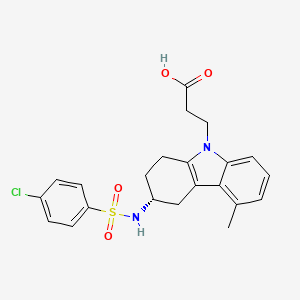
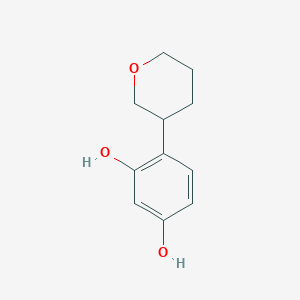
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
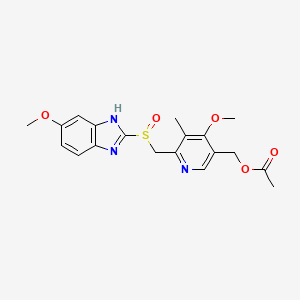


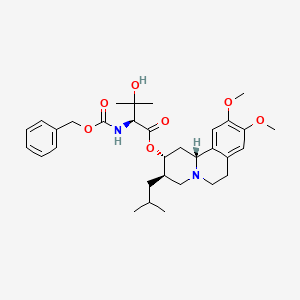
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
